molecular formula C10H12FN B8052737 (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Cat. No.: B8052737
M. Wt: 165.21 g/mol
InChI Key: DFJWRBBRNOCYRE-SNVBAGLBSA-N
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Description

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chiral amine derivative featuring a fluorinated tetralin scaffold, making it a valuable building block in pharmaceutical and agrochemical synthesis . The specific (R)-enantiomer provides crucial stereochemical specificity for applications requiring precise molecular interactions, such as receptor targeting and asymmetric catalysis . The incorporation of a fluorine atom at the 6-position is a strategic modification known to enhance metabolic stability and influence the bioavailability of lead compounds . This compound's rigid, lipophilic structure is particularly valuable in the development of bioactive molecules, including candidates for Central Nervous System (CNS)-targeting drugs . It is supplied as a high-purity material to ensure reproducibility in research and industrial processes. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

(2R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWRBBRNOCYRE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}FN
  • Molecular Weight : 165.21 g/mol
  • CAS Number : 1213042-42-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied for its effects on the serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

Biological Activity Summary

  • Antidepressant Effects :
    • Research indicates that this compound exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonin levels is believed to contribute to these effects.
  • Neuroprotective Properties :
    • Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
  • Analgesic Activity :
    • Preliminary studies suggest that this compound may possess analgesic properties through modulation of pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantEnhanced serotonin levels in animal models
NeuroprotectiveReduced oxidative stress in neuronal cells
AnalgesicModulation of pain pathways

Table 2: Research Findings on Receptor Interactions

Receptor TypeBinding Affinity (Ki)EffectReference
5-HT1A_1ALow nanomolar rangeAgonist
D2_2Moderate affinityAntagonist
NMDAHigh affinityAntagonist

Case Studies

Case Study 1: Antidepressant Activity
In a controlled study involving mice subjected to chronic mild stress, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's effects were comparable to those observed with standard antidepressants like fluoxetine.

Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective properties of this compound found that pre-treatment with the compound significantly decreased neuronal death in models of oxidative stress induced by glutamate toxicity. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry

(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is primarily researched for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows it to act on specific biological targets.

Case Study: Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that administering this compound led to significant reductions in depressive behaviors when compared to control groups . This suggests a potential role in developing new antidepressant therapies.

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly improved neuronal survival rates in vitro .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. Its derivatives have been explored for enhanced biological activity.

Table: Derivatives and Their Activities

Derivative NameActivity
6-Fluoro-N-(substituted) aminesAntimicrobial properties
6-Fluoro-N-(alkyl) aminesAnti-inflammatory effects

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 4003-88-7)

  • Substituent : Methoxy (-OCH₃) at the 6-position instead of fluorine.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces metabolic stability compared to fluorine. Its hydrochloride salt (MW 211.7) is used in pharmaceutical intermediates .
  • Applications : Likely employed in serotonin or dopamine receptor studies due to structural similarity to bioactive amines like 6-methoxy-tetralin derivatives .

(R)-6-Chloro-1,2,3,4-tetrahydro-naphthalen-1-amine hydrochloride (CAS 1810074-75-9)

  • Substituent : Chlorine at the 6-position; amine at the 1-position (vs. 2-position in the target compound).
  • Properties: Chlorine’s larger atomic radius and electronegativity alter steric and electronic interactions.

Stereochemical and Positional Isomers

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1373232-27-9)

  • Stereochemistry : (S)-configuration at the 1-position amine vs. (R)-configuration at the 2-position.
  • Implications : Enantiomeric differences significantly impact biological activity. For example, (S)-isomers may exhibit reduced affinity for enantioselective targets like G protein-coupled receptors .

Functional Group Modifications

6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 885269-59-0)

  • Functional Group : Carboxylic acid (-COOH) replaces the amine.
  • Properties : The acidic group introduces hydrogen-bonding capacity, altering solubility (logP reduced) and reactivity. This derivative may serve as a building block for peptidomimetics or metal-chelating agents .

Complex Derivatives in Medicinal Chemistry

Mibefradil Hydrochloride

  • Structure : Incorporates a 6-fluoro-tetralin moiety within a larger molecule targeting calcium channels.
  • Relevance : Highlights the utility of fluorinated tetralin amines in drug development, particularly for cardiovascular applications .

Comparative Data Table

Compound Name Substituent Amine Position Stereochemistry Molecular Weight (HCl Salt) CAS Number Key Properties/Applications
This compound HCl F (6-position) 2 R 201.67 852660-54-9 High lipophilicity; receptor studies
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine HCl OCH₃ (6-position) 2 - 211.7 4003-88-7 Serotonin/dopamine analog
(R)-6-Chloro-1,2,3,4-tetrahydro-naphthalen-1-amine HCl Cl (6-position) 1 R 218.12 1810074-75-9 Steric effects in chiral targets
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl F (6-position) 1 S 201.67 1373232-27-9 Enantioselective activity studies
6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid F (6-position) - - 194.2 (free acid) 885269-59-0 Peptidomimetic synthesis

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

A prominent route involves the asymmetric reduction of 6-fluoro-2-tetralone using chiral catalysts. For example, (R)-1-azabicyclo[2.2.2]oct-3-ylamine serves as a chiral auxiliary in the presence of boron trifluoride etherate to induce stereoselectivity. The ketone intermediate is reduced using sodium borohydride or lithium aluminum hydride, achieving enantiomeric excess (ee) >95% under optimized conditions.

Key Reaction Conditions

ParameterValueSource
Catalyst(R)-1-Phenylethylamine/BF₃
SolventToluene/THF (4:1)
Temperature50–110°C
Reaction Time2–6 hours
Enantiomeric Excess95–98%

Diastereomeric Salt Formation

Racemic 6-fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is resolved using (R)-(-)-o-chloromandelic acid to form diastereomeric salts. Recrystallization from isopropanol yields the (R)-enantiomer with 87% recovery. This method is scalable but requires careful control of pH and solvent polarity.

Reductive Amination Pathways

Direct Reductive Amination

Propionaldehyde and (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in acidic media (pH 4–5). The reaction proceeds at 25°C for 12–24 hours, followed by catalytic hydrogenation with palladium on carbon to remove the benzyl group.

Optimized Parameters

ComponentQuantitySource
Molar Ratio (Amine:Aldehyde)1:1.8
Reducing AgentNaBH₃CN
SolventEthanol/Water (3:1)
Yield80–87%

Nitro Group Reduction

6-Fluoro-2-nitro-1,2,3,4-tetrahydronaphthalene is hydrogenated over Raney nickel at 50–60 psi H₂ pressure. The reaction is conducted in ethyl acetate, yielding the amine hydrochloride salt after acidification (HCl/EtOH). This method avoids chiral resolution but requires careful control of hydrogenation parameters to prevent over-reduction.

Lewis Acid-Mediated Cyclization

Friedel-Crafts Alkylation

Arylalkylamines are cyclized using aluminum trichloride (AlCl₃) in chlorobenzene at 80°C. For example, 2-(6-fluoronaphthyl)ethylamine forms the tetrahydro ring system via intramolecular Friedel-Crafts alkylation, with yields of 70–75%.

Critical Parameters

FactorDetailSource
Lewis AcidAlCl₃ (1.2 equiv)
SolventChlorobenzene
Reaction Time8–12 hours
WorkupHydrochloric acid extraction

Boron Trifluoride-Assisted Formylation

Trichloromethyl chloroformate (TCF) reacts with (1-azabicyclo[2.2.2]oct-3-yl)(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)amine in toluene at 110°C. BF₃·OEt₂ promotes cyclization, yielding the target amine after hydrolysis.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reduction75–8795–98ModerateHigh
Reductive Amination80–8799HighModerate
Nitro Reduction65–70RacemicLowLow
Friedel-Crafts70–75N/AModerateModerate

Key Observations

  • Asymmetric Reduction : Superior enantioselectivity but requires expensive chiral auxiliaries.

  • Reductive Amination : High scalability and ee, ideal for industrial applications.

  • Nitro Reduction : Limited to racemic mixtures, necessitating additional resolution steps.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (1:3), achieving >99% purity. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity using hexane/isopropanol (90:10) as the mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.95–7.05 (m, 2H, Ar-H), 3.15–3.25 (m, 1H, CH-NH₂), 2.70–2.90 (m, 2H, CH₂), 1.80–2.10 (m, 4H, CH₂).

  • Optical Rotation : [α]²⁵D = -51.26° (c = 1.0145, CH₂Cl₂).

Industrial-Scale Considerations

Patent US5510486A highlights a pilot-scale process using toluene and boron trifluoride etherate, achieving 85% yield with 98% ee. Waste streams are minimized via solvent recovery (≥90% toluene recycled). CN111393309A reports a 10 kg batch with 87.1% yield after hydrogenation and salt formation.

Emerging Methodologies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic amines using vinyl acetate as an acyl donor. Preliminary results show 70% ee, but optimization is ongoing.

Flow Chemistry

Microreactor systems enable continuous reductive amination at 100°C, reducing reaction time to 30 minutes with comparable yields .

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine?

  • Methodology : Asymmetric hydrogenation or reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Alternatively, resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is viable. Key steps include fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) and stereocontrol during amine formation .
  • Example Protocol :

  • Start with 6-fluoro-tetralone.
  • Perform reductive amination with ammonium acetate and sodium cyanoborohydride.
  • Use chiral auxiliaries or catalysts to isolate the (R)-enantiomer.

Q. How can NMR spectroscopy distinguish between (R)- and (S)-enantiomers of this compound?

  • Methodology : Chiral solvating agents (e.g., Eu(hfc)₃) or polar solvents induce splitting of NMR signals. For example, the amine proton or fluorine atom in the (R)-enantiomer may show distinct chemical shifts compared to the (S)-form. ¹⁹F NMR is particularly sensitive to stereochemical environments .

Q. What purification techniques are effective for removing common synthesis impurities?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, leveraging differences in solubility between the product and byproducts (e.g., unreacted tetralone).
  • Column Chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) removes polar impurities. Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers .

Q. How does fluorination at the 6-position influence the compound’s physicochemical properties?

  • Key Effects :

  • Lipophilicity : Fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability.
  • Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in biological systems.
  • Electron-Withdrawing Effects : Alters pKa of the amine (e.g., ~8.5 for the free base vs. ~7.9 for non-fluorinated analogs) .

Advanced Research Questions

Q. What in silico strategies predict the biological activity of fluorinated tetralin amines?

  • Methodology :

  • Molecular Docking : Simulate binding to target receptors (e.g., GPCRs) using software like AutoDock Vina. Fluorine’s electronegativity and steric effects are critical for hydrogen bonding and van der Waals interactions.
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values for fluorine) with activity data from analogs (e.g., chloro/bromo derivatives) .

Q. How do halogen substituents (F, Cl, Br) at the 6-position affect receptor binding affinity?

  • SAR Insights :

HalogenBinding Affinity (IC₅₀, nM)logP
F120 ± 152.1
Cl85 ± 102.4
Br95 ± 122.6
  • Fluorine’s smaller size improves selectivity for sterically constrained binding pockets, while chloro/bromo analogs exhibit higher affinity due to increased hydrophobic interactions .

Q. What mechanisms explain the stability of the hydrochloride salt under varying pH conditions?

  • Key Factors :

  • Salt Formation : Protonation of the amine enhances aqueous solubility (>50 mg/mL at pH 3–5).
  • Degradation Pathways : Hydrolysis of the amine group occurs above pH 7, forming ketone byproducts. Storage at 4°C in airtight containers with desiccants is recommended .

Q. How can kinetic resolution improve enantiomeric excess in synthesis?

  • Methodology :

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the (S)-enantiomer, leaving the (R)-amine intact.
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve >95% ee .

Data Contradiction Analysis

  • Enantiomer Availability : While (S)-enantiomers are commercially documented , synthesis of the (R)-form requires tailored methods due to differences in chiral induction efficiency.
  • Solubility Discrepancies : Hydrochloride salts (e.g., 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride) show higher aqueous solubility than free bases, but exact values depend on crystallinity and counterion choice .

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